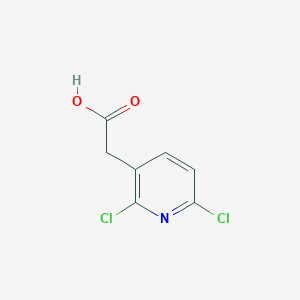

2-(2,6-Dichloropyridin-3-yl)acetic acid

Description

Contextual Significance of Halogenated Pyridine (B92270) Acetic Acids

Halogenated pyridine acetic acids are organic compounds of notable importance in medicinal chemistry and materials science. The pyridine ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds and pharmaceuticals. The incorporation of halogen atoms, such as chlorine, onto this ring system serves several critical functions in academic and industrial research.

Firstly, halogenation significantly alters the electronic properties of the pyridine ring, often enhancing the compound's metabolic stability or modifying its interaction with biological targets. Secondly, the carbon-halogen bond provides a reactive site for further chemical modifications, particularly through cross-coupling reactions, which are a cornerstone of modern synthetic chemistry. acs.org This allows for the construction of more complex molecular architectures. The strategic placement of halogens can direct subsequent chemical reactions to specific positions on the pyridine ring. chemrxiv.org

The acetic acid moiety attached to the halogenated pyridine core introduces a carboxylic acid functional group. Carboxylic acids are prevalent in drug molecules as they can participate in hydrogen bonding and ionic interactions with biological receptors. Nitrogen-containing heterocyclic fatty acids, as a class, play a crucial role in drug synthesis. chemicalbook.com The combination of a reactive halogenated pyridine and a functional acetic acid group makes these compounds valuable intermediates and building blocks for creating diverse chemical libraries for drug discovery and other applications. nih.gov

Research Landscape and Potential Applications of the Chemical Compound

The research landscape of 2-(2,6-Dichloropyridin-3-yl)acetic acid is primarily centered on its role as a specialized chemical intermediate and a heterocyclic building block for organic synthesis. bldpharm.com Its specific substitution pattern—with two chlorine atoms at the 2 and 6 positions and an acetic acid group at the 3 position—makes it a useful precursor for constructing more elaborate molecules with defined three-dimensional structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63580-08-5 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| MDL Number | MFCD16609368 |

Data sourced from BLDpharm. bldpharm.com

While direct biological activity studies on this compound are not extensively documented in publicly available literature, its structural analogues are subjects of investigation in medicinal chemistry. For instance, related dichloropyridine derivatives have been explored for their potential in developing enzyme inhibitors and receptor antagonists. The thioacetic acid analogue, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, has been noted for its potential in anti-inflammatory and anticancer research, with its biological activity attributed to the reactivity of the thioacetic acid group and the influence of the chlorine atoms.

Given these precedents, the potential applications of this compound are projected to be in the synthesis of novel compounds for pharmaceutical and agrochemical research. It serves as a key starting material for introducing the 2,6-dichloropyridin-3-yl motif into larger, more complex molecules that may be screened for various biological activities. Its utility lies in its ability to be incorporated into synthetic pathways to create targeted libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLLMLKAICANMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Dichloropyridin 3 Yl Acetic Acid

Chemical Synthesis Approaches

The traditional synthesis of 2-(2,6-Dichloropyridin-3-yl)acetic acid often involves a stepwise approach, focusing on the strategic functionalization of a pre-existing pyridine (B92270) ring and the subsequent introduction and manipulation of the carboxylic acid side chain.

Pyridine Ring Functionalization and Derivatization Protocols

The construction of the 2,6-dichloropyridin-3-yl core is a critical aspect of the synthesis. One common strategy begins with the chlorination of a pyridine precursor. For instance, 2,6-dichloropyridine (B45657) can be prepared by reacting 2-chloropyridine (B119429) with chlorine in the liquid phase at elevated temperatures (160-200°C) and pressure, without the need for a catalyst or light. google.comgoogle.com This process is highly selective and yields a high-purity product. google.com The resulting 2,6-dichloropyridine can then serve as a starting material for further functionalization.

Another approach involves the derivatization of a pre-functionalized pyridine. For example, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced to pyridine-4-carboxylic acid. researchgate.net While this specific example relates to the 4-position, it highlights the principle of modifying a substituted dichloropyridine. The synthesis of chiral linear and macrocyclic pyridine carboxamides has been achieved starting from pyridine-2,6-dicarbonyl dichloride, demonstrating the reactivity of chloro-substituted pyridine dicarboxylic acids. nih.gov

Direct C-H functionalization of pyridines represents another avenue, although challenges in controlling regioselectivity exist. nih.gov The presence of directing groups can facilitate functionalization at specific positions on the pyridine ring.

Introduction and Manipulation of the Carboxylic Acid Moiety

Once the 2,6-dichloropyridine scaffold is in place, the next crucial step is the introduction of the acetic acid side chain at the 3-position. A common method for this transformation is the hydrolysis of a corresponding nitrile group. Precious metal-free direct SNAr reactions can be carried out with metallated alkylnitrile nucleophiles, followed by hydrolysis to yield the pyridylacetic acid. nih.gov

Alternatively, the acetic acid moiety can be derived from other functional groups. For instance, the oxidation of a corresponding alcohol or aldehyde can yield the desired carboxylic acid. Another approach involves the use of malonates or other activated methylene (B1212753) compounds in reactions with halopyridines, followed by hydrolysis and decarboxylation to afford the pyridylacetic acid derivative. nih.gov

A versatile three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives. nih.govresearchgate.net This method allows for the introduction of the acetic acid precursor, which is then unmasked in a subsequent step. nih.govresearchgate.net

Multi-Step and Convergent Synthesis Strategies

The synthesis of this compound is typically achieved through a multi-step linear sequence. trine.edu A hypothetical linear synthesis could involve the initial synthesis of 2,6-dichloropyridine, followed by nitration or another electrophilic substitution at the 3-position, reduction of the introduced group to an amine, diazotization and cyanation to introduce a cyanomethyl group, and finally, hydrolysis to the acetic acid.

Convergent strategies, while less commonly reported for this specific molecule, offer an alternative approach. In a convergent synthesis, the 2,6-dichloropyridine fragment and the acetic acid side chain (or a precursor) would be synthesized separately and then coupled together in a later step. For example, a 2,6-dichloropyridin-3-yl halide could be coupled with a protected form of acetic acid enolate via a palladium-catalyzed cross-coupling reaction.

Advanced and Sustainable Synthetic Innovations

In recent years, there has been a drive towards developing more efficient and environmentally benign synthetic methods. These include the use of microwave-assisted synthesis and the development of one-pot and multicomponent reactions.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including pyridines, has been significantly improved through the use of microwave irradiation. core.ac.ukbeilstein-journals.orgmdpi.comresearchgate.net

In the context of pyridylacetic acid derivatives, microwave heating has been employed in a three-component synthesis where an intermediate is heated with an amine in a sealed microwave vial at 200°C for 20 minutes to produce the corresponding amides in good yields. nih.govresearchgate.net This demonstrates the potential of microwave technology to facilitate the final steps in the synthesis of derivatives of the target compound. The rapid and efficient nature of microwave synthesis makes it an attractive method for the preparation of libraries of compounds for biological screening. mdpi.com

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the need for isolating intermediates. core.ac.ukrsc.orgnih.govderpharmachemica.com A notable example is a three-component synthesis of substituted pyridylacetic acid derivatives. nih.govresearchgate.net This approach utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides and then as electrophiles in a subsequent ring-opening and decarboxylation step. nih.govresearchgate.net

The Bohlmann-Rahtz pyridine synthesis, a one-pot three-component cyclocondensation process, provides a route to polysubstituted pyridines by reacting a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk While not directly applied to the synthesis of this compound, this methodology showcases the power of multicomponent reactions in constructing the pyridine core with various substituents.

Green Chemistry Principles and Methodologies

The synthesis of complex organic molecules, including pyridine derivatives, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. nih.govmdpi.com These principles focus on developing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key tenets applicable to the synthesis of pyridine-based compounds include maximizing atom economy, utilizing safer solvents, improving energy efficiency, and reducing the use of derivatizing agents. acs.orgimist.maatiner.gr

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.orgsphinxsai.com Synthetic routes with high atom economy are designed to minimize waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Safer Solvents and Reaction Conditions: Traditional organic syntheses often employ volatile and toxic organic solvents. Green methodologies advocate for the use of safer alternatives such as water, supercritical fluids, or solvent-free conditions. imist.ma For the synthesis of pyridine derivatives, techniques such as microwave-assisted synthesis and ultrasound-accelerated reactions have been developed to reduce reaction times and often allow for solvent-free conditions. nih.govmdpi.comresearchgate.net Microwave synthesis, in particular, offers rapid and efficient heating, leading to higher yields and purer products while minimizing energy consumption. atiner.gr

Reduction of Derivatives: Green chemistry encourages the avoidance of temporary protecting groups, which add steps to a synthesis and generate waste. acs.org The use of highly selective catalysts, including enzymes, can target specific sites on a molecule, obviating the need for protection and deprotection steps. acs.org

The application of these principles can be illustrated by comparing conventional and greener approaches in related heterocyclic or aromatic syntheses.

| Green Chemistry Principle | Conventional Method Component | Greener Alternative/Methodology | Benefit |

|---|---|---|---|

| Prevention of Waste / Atom Economy | Use of reagents that are not fully incorporated into the final product (e.g., acetic anhydride (B1165640) leaving an unused acetic acid molecule). imist.masphinxsai.com | Designing reactions with higher atom economy; one-pot multi-component reactions. nih.gov | Reduces byproducts and waste treatment costs. |

| Safer Solvents & Reagents | Use of chlorinated solvents (e.g., dichloromethane) or toxic reagents (e.g., pyridine as a solvent). imist.ma | Aqueous media, ionic liquids, or solvent-free conditions. imist.ma | Minimizes toxicity and environmental pollution. |

| Energy Efficiency | Prolonged heating using conventional methods (e.g., oil baths). | Microwave-assisted or ultrasound-assisted synthesis. atiner.grresearchgate.net | Drastically reduces reaction times and energy consumption. |

| Inherently Safer Chemistry | Use of hazardous reagents like concentrated acids or bases as catalysts. atiner.gr | Use of solid acid catalysts, enzymes, or catalyst-free conditions where possible. | Reduces risks of chemical accidents, explosions, and fires. acs.org |

Catalytic Systems in Pyridine Acetic Acid Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to create complex molecules like pyridine acetic acids with high efficiency and selectivity. Catalytic systems are crucial for facilitating reactions that would otherwise require harsh conditions, and they play a significant role in adhering to green chemistry principles. mdpi.com In the context of synthesizing substituted pyridine acetic acids, various catalytic systems can be employed for key transformations such as ring formation, functional group interconversion, and side-chain introduction.

Catalytic Reduction: A key transformation for chlorinated pyridine precursors is catalytic reduction or dehalogenation. For example, the synthesis of pyridine-4-carboxylic acid can be achieved through the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. researchgate.net Different catalysts exhibit different selectivities; using a nickel catalyst in an alkaline medium typically results in dehalogenation to form the pyridine ring, while a platinum catalyst (like Adams catalyst) in glacial acetic acid can reduce both the chlorine atoms and the pyridine ring itself to yield piperidine-4-carboxylic acid. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C or C-N bonds, enabling the introduction of side chains or other functional groups onto a pyridine ring. For instance, a palladium(II) acetate (B1210297)/triphenylphosphine system can be used to catalyze the amination of dichloropyridines, a foundational step in building more complex substituted pyridines. orgsyn.org

Acyl Transfer Catalysis: The introduction or modification of the acetic acid side chain can be facilitated by nucleophilic catalysts. Derivatives of 4-aminopyridine, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-known catalysts for acylation reactions, often used with acetic anhydride. researchgate.netnih.gov Research into more complex diaminopyridine-based catalysts has shown that their activity in acyl-transfer reactions can be tuned by modifying their electronic and steric properties. researchgate.net

Below is a table summarizing catalytic systems relevant to the synthesis of pyridine carboxylic acid derivatives.

| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Dechlorination/Reduction | Nickel in alkaline medium | 2,6-Dichloropyridine-4-carboxylic acid | Pyridine-4-carboxylic acid | researchgate.net |

| Dechlorination & Ring Reduction | Platinum (Adams catalyst) in acetic acid | 2,6-Dichloropyridine-4-carboxylic acid | Piperidine-4-carboxylic acid | researchgate.net |

| C-N Cross-Coupling | Palladium(II) acetate / Triphenylphosphine | 2,3-Dichloropyridine | 3-Chloro-N-phenyl-pyridin-2-amine | orgsyn.org |

| Acylation (O-Acetylation) | 4-Dimethylaminopyridine (DMAP) | Compound with hydroxyl group | Acetylated compound | nih.gov |

Chemical Reactivity and Derivatization Strategies for 2 2,6 Dichloropyridin 3 Yl Acetic Acid

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions that target the acidic proton and the carbonyl carbon.

The conversion of the carboxylic acid moiety into an amide is a cornerstone of medicinal chemistry and materials science. This transformation is typically achieved by reacting 2-(2,6-dichloropyridin-3-yl)acetic acid with a primary or secondary amine in the presence of a coupling reagent. luxembourg-bio.comwhiterose.ac.uk A variety of modern coupling reagents can be employed to facilitate this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups. growingscience.com

Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Other effective reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and rapid reaction times. growingscience.com The general scheme for this reaction allows for the introduction of a wide array of substituents (R¹ and R²), leading to a diverse set of amide derivatives.

The table below illustrates the potential diversity of amide derivatives accessible through this method.

| Amine Reactant | R¹ | R² | Product Name |

| Ammonia | H | H | 2-(2,6-Dichloropyridin-3-yl)acetamide |

| Methylamine | H | CH₃ | 2-(2,6-Dichloropyridin-3-yl)-N-methylacetamide |

| Aniline | H | C₆H₅ | 2-(2,6-Dichloropyridin-3-yl)-N-phenylacetamide |

| Piperidine | \multicolumn{2}{c}{-(CH₂)₅-} | 1-(2-(2,6-Dichloropyridin-3-yl)acetyl)piperidine |

This table is illustrative and represents potential products based on standard amide coupling methodologies.

Esterification provides another major pathway for the derivatization of the carboxylic acid group. This can be accomplished through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be converted to its carboxylate salt with a base, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ester.

For more sensitive substrates or to achieve higher yields, activating agents similar to those used in amide synthesis can be employed to form an active ester, which then readily reacts with an alcohol.

The range of esters that can be synthesized is broad, depending on the choice of alcohol or alkylating agent.

| Alcohol/Alkyl Halide | R Group | Product Name |

| Methanol / Methyl Iodide | CH₃ | Methyl 2-(2,6-dichloropyridin-3-yl)acetate |

| Ethanol / Ethyl Bromide | C₂H₅ | Ethyl 2-(2,6-dichloropyridin-3-yl)acetate |

| Benzyl alcohol / Benzyl Bromide | CH₂C₆H₅ | Benzyl 2-(2,6-dichloropyridin-3-yl)acetate |

| Propargyl bromide | CH₂C≡CH | Propargyl 2-(2,6-dichloropyridin-3-yl)acetate |

This table is illustrative and represents potential products based on standard esterification reactions.

Reactions Involving the Halogenated Pyridine (B92270) Nucleus

The two chlorine atoms on the pyridine ring are key sites for modification, primarily through nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom.

The pyridine ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SₙAr). youtube.com The ring nitrogen atom withdraws electron density, activating the ortho (C6) and para (C4, not substituted in this case) positions for nucleophilic attack. The C2 position is also activated. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both of the chlorine atoms. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, can be tuned to favor either mono- or di-substitution. youtube.com

| Nucleophile (Nu⁻) | Resulting Substituent (-Nu) | Potential Product Class |

| R-NH₂ (Amine) | -NHR | Amino-chloropyridinylacetic acid derivatives |

| R-O⁻ (Alkoxide) | -OR | Alkoxy-chloropyridinylacetic acid derivatives |

| R-S⁻ (Thiolate) | -SR | Thioether-chloropyridinylacetic acid derivatives |

| N₃⁻ (Azide) | -N₃ | Azido-chloropyridinylacetic acid derivatives |

This table presents classes of potential products from SₙAr reactions.

While both the C2 and C6 positions are activated towards nucleophilic attack, they are not electronically identical due to the C3-acetic acid substituent. This asymmetry can lead to regioselectivity in substitution reactions, where a nucleophile preferentially attacks one position over the other. researchgate.net Generally, the C2 position (para to the nitrogen) and the C6 position (ortho to the nitrogen) exhibit high reactivity. The precise regiochemical outcome can be influenced by steric hindrance from the adjacent acetic acid group and the electronic effects of the substituents. chemrxiv.org

For instance, a bulky nucleophile might preferentially attack the less sterically hindered position. Furthermore, under carefully controlled conditions, it is possible to achieve selective mono-substitution, leaving the second chlorine atom available for subsequent, different functionalization. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed for regioselective C-C or C-N bond formation at one of the C-Cl positions, offering an alternative to SₙAr and expanding the range of possible derivatives.

Synthesis and Characterization of Structural Analogues and Derivatives

The synthetic strategies outlined above enable the creation of a vast number of structural analogues and derivatives of this compound. These derivatives can be broadly categorized based on the site of modification:

Carboxylic Acid Derivatives: Amides and esters with diverse functionalities.

Pyridine Ring Derivatives: Products of mono- or di-substitution with various nucleophiles (amines, ethers, thioethers).

Hybrid Derivatives: Molecules modified at both the carboxylic acid and the pyridine ring.

For example, the parent compound could first be esterified, and the resulting ester could then undergo a selective nucleophilic substitution on the pyridine ring.

The characterization of these newly synthesized compounds relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure by providing information about the chemical environment of protons and carbons. Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition. For crystalline derivatives, single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. mdpi.com

| Derivative Class | Site of Modification | Synthetic Strategy | Key Characterization Techniques |

| Amides | Carboxylic Acid | Amine + Coupling Reagent | NMR, MS, IR |

| Esters | Carboxylic Acid | Alcohol/Acid or Alkyl Halide/Base | NMR, MS, IR |

| Amino-pyridines | Pyridine Ring | SₙAr with Amines | NMR, MS |

| Alkoxy-pyridines | Pyridine Ring | SₙAr with Alkoxides | NMR, MS |

| Aryl-pyridines | Pyridine Ring | Suzuki Cross-Coupling | NMR, MS |

Pyridyl Acetic Acid Isomers and Substituted Variants

The reactivity of pyridylacetic acid and its derivatives is influenced by the position of the acetic acid group on the pyridine ring and the nature of any substituents. Generally, these compounds can undergo reactions at the carboxylic acid function, the pyridine ring, and the α-carbon of the acetic acid moiety.

A convenient method for synthesizing substituted pyridylacetic acid derivatives involves a three-component reaction utilizing Meldrum's acid derivatives. This approach leverages the dual reactivity of Meldrum's acid, which first acts as a nucleophile to substitute an activated pyridine-N-oxide. Subsequently, it behaves as an electrophile, undergoing ring-opening and decarboxylation with various nucleophiles to yield the desired substituted pyridylacetic acid derivative. nih.gov This method provides a versatile route to a variety of substituted pyridylacetates. nih.gov

One of the notable reactions of pyridylacetic acids, particularly the 2- and 4-isomers, is their propensity for decarboxylation, which requires careful selection of reaction conditions to avoid unwanted side reactions. acs.org

Derivatization of the carboxylic acid group is a common strategy to produce esters and amides. Standard esterification procedures can be employed to convert the carboxylic acid to its corresponding esters. For instance, the ethyl ester of a related compound, (2,6-dichloro-pyridin-4-ylmethylsulfanyl)-acetic acid, has been synthesized. Amide derivatives can also be readily prepared. For example, a three-component reaction involving pyridine-N-oxides and Meldrum's acid can be adapted to produce amides by treating the crude intermediate with a primary or secondary amine in toluene (B28343) under microwave irradiation. This method has been shown to be effective even with less nucleophilic aromatic amines like indoline. acs.org

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, at the chlorinated positions.

The Suzuki-Miyaura coupling enables the reaction of the dichloropyridine moiety with various boronic acids to introduce new aryl or alkyl groups. Optimized conditions for the Suzuki-Miyaura reaction of 2,6-dichloropyridines with alkyl boronic pinacol (B44631) esters have been developed, utilizing a bulky phosphine (B1218219) ligand (Ad2P-nBu) and lithium tert-butoxide as the base. These conditions facilitate the exhaustive alkylation of the dichloropyridine ring. nih.gov

The Buchwald-Hartwig amination provides a route to synthesize aryl amines by coupling the dichloropyridine with a variety of primary and secondary amines. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgrug.nl The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgrug.nl

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Three-Component Synthesis | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | Substituted Pyridylacetic Acid Derivatives | nih.gov |

| Amide Formation | Crude intermediate from 3-component synthesis, Primary/Secondary Amine, Toluene, Microwave | Pyridylacetic Acid Amides | acs.org |

| Suzuki-Miyaura Coupling | Alkyl Boronic Pinacol Ester, Pd(OAc)2, Ad2P-nBu, LiO-tBu, Dioxane/H2O | 2,6-Dialkylpyridine Derivatives | nih.gov |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Ligand, Base | Aryl Amines | wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgrug.nl |

Heterocyclic Ring Incorporations

The functional groups of this compound serve as valuable handles for the construction of fused or linked heterocyclic systems. The carboxylic acid moiety is a key starting point for the synthesis of various five-membered heterocycles such as oxadiazoles, thiazoles, and triazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from pyridyl-substituted carboxylic acids. A common method involves the cyclocondensation of 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid. nih.gov This approach provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles containing a pyridylvinyl substituent. nih.gov Another strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the iodine-mediated oxidative cyclization of hydrazide-hydrazones. organic-chemistry.org Additionally, 2-amino-1,3,4-oxadiazoles can be prepared through the cyclization of thiosemicarbazides mediated by tosyl chloride and pyridine. organic-chemistry.org

Thiazoles: Pyridyl-substituted thiazoles can be synthesized through various routes. One common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thiourea (B124793) derivative with an α-haloketone. This can be adapted to incorporate a pyridine moiety. nih.gov For instance, a series of 2-(3-pyridyl)-4,5-disubstituted thiazoles have been synthesized and characterized. nih.gov Furthermore, multi-step syntheses can yield more complex structures, such as pyridyl-substituted thiazolyl-triazole derivatives. scielo.brscielo.brscielo.brusp.br

Triazoles: The synthesis of pyridyl-substituted triazoles often involves the construction of the triazole ring from a pyridine-containing precursor. For example, 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized in a multi-step process that includes both triazole and thiazole ring closure reactions. scielo.brscielo.brscielo.brusp.br The Huisgen 1,3-dipolar cycloaddition is another powerful method for the synthesis of 1,2,3-triazoles, which can be utilized to incorporate pyridyl groups. researchgate.net

The dichloropyridine ring itself can undergo dearomative cyclization reactions to form fused heterocyclic systems. For example, dearomative [3+2] cycloaddition reactions of 2-alkynyl pyridines with diarylcyclopropenones can lead to the formation of functionalized indolizinones. rsc.org

| Heterocycle | Synthetic Strategy | Starting Material/Intermediate | Reference(s) |

| 1,3,4-Oxadiazole | Cyclocondensation | 3-(Pyridyl)acrylohydrazide | nih.gov |

| 1,3,4-Oxadiazole | Iodine-mediated oxidative cyclization | Hydrazide-hydrazone | organic-chemistry.org |

| Thiazole | Hantzsch Synthesis | Pyridyl-thiourea and α-haloketone | nih.gov |

| Triazole | Multi-step synthesis including ring closure | Pyridyl-thiazole carbohydrazide | scielo.brscielo.brscielo.brusp.br |

| Indolizinone | Dearomative [3+2] cycloaddition | 2-Alkynyl pyridine | rsc.org |

Applications of 2 2,6 Dichloropyridin 3 Yl Acetic Acid As a Synthetic Building Block

Role in Active Pharmaceutical Ingredient (API) Synthesis

Pyridylacetic acid derivatives are recognized as prevalent and valuable structural motifs in the field of drug discovery and development. nih.govacs.orgresearchgate.net These scaffolds are integral to the synthesis of a wide range of therapeutic agents. The compound 2-(2,6-Dichloropyridin-3-yl)acetic acid functions as a key intermediate, enabling chemists to construct libraries of novel compounds for biological screening.

Detailed research findings indicate that the pyridin-3-yl acetic acid skeleton is a component of molecules designed to modulate specific biological targets. For instance, derivatives of this core structure have been investigated as potent modulators of the Lysophosphatidic Acid Receptor 1 (LPA1), a target implicated in fibrotic diseases. google.com The ability to modify the dichloropyridine ring and the acetic acid side chain allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.

Furthermore, the precursor to the title compound, 2,6-dichloropyridine (B45657), is a known starting material for the synthesis of established APIs. wikipedia.org Notably, it serves as a key intermediate in the production of the fluoroquinolone antibiotic Enoxacin, which has been used to treat urinary tract and other infections. wikipedia.orgwordpress.com This connection underscores the importance of the 2,6-dichloropyridine core in medicinal chemistry and positions this compound as a strategic intermediate for developing next-generation APIs in infectious disease and beyond.

| Therapeutic Area | Target/Mechanism | Example Compound Class/Precursor Link | Reference |

|---|---|---|---|

| Anti-Fibrotic | LPA1 Receptor Modulators | Pyridin-3-yl derivatives | google.com |

| Antibacterial | Fluoroquinolone Antibiotics | Precursor (2,6-dichloropyridine) used for Enoxacin | wikipedia.orgwordpress.com |

| Antifungal | General Antifungal Agents | Precursor (2,6-dichloropyridine) used for Liranaftate | wikipedia.org |

Utilization in Agrochemical Development

The pyridine (B92270) ring system is a cornerstone in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Dichloropyridine derivatives, in particular, are widely employed as key intermediates in the synthesis of crop protection products. wordpress.comweimiaobio.comchemimpex.com The compound this compound serves as a valuable starting material in what is known as the "Intermediate Derivatization Method," a strategy used to discover novel agrochemicals by modifying known, active chemical scaffolds. nih.gov

The inherent biological activity associated with the pyridine carboxylic acid structure is well-documented. Patents related to agrochemical research describe various picolinic acids (pyridine carboxylic acids) and their derivatives as potent herbicides for broad-spectrum weed control. googleapis.com The this compound molecule fits this profile, providing a robust platform for creating new herbicidal candidates.

In addition to herbicides, this building block is relevant to the synthesis of advanced insecticides. For example, a patent discloses insecticidal compounds incorporating a (5,6-dichloropyridin-3-yl)methyl group, demonstrating the utility of this specific substitution pattern in creating molecules for pest management. google.com By modifying the acetic acid side chain of the title compound, researchers can generate a diverse range of esters and amides to screen for insecticidal or fungicidal properties, aiming to develop products with improved efficacy and environmental profiles.

| Agrochemical Class | Application | Related Compound/Structural Motif | Reference |

|---|---|---|---|

| Herbicides | Broad-spectrum weed control | Substituted Picolinic Acids | googleapis.com |

| Insecticides | Pest management | (5,6-dichloropyridin-3-yl)methyl derivatives | google.com |

| Fungicides | Crop protection | General Pyridine-based compounds | nih.gov |

Contribution to Specialty Chemical Production

Beyond its primary roles in the life sciences, this compound and its related isomers are foundational materials for the synthesis of various specialty chemicals. These are chemicals valued for their specific function rather than their bulk composition. The unique reactivity of the dichloropyridine scaffold allows for its incorporation into a range of products with tailored properties.

Isomers such as 2,5-dichloropyridine (B42133) are used in materials science for the production of specialized polymers and high-performance resins. chemimpex.com The pyridine unit can impart specific thermal or optical properties to a polymer backbone. Similarly, this compound, with its carboxylic acid functional group, could be used as a monomer or an additive in polymerization processes to create functional materials.

Another significant application for dichloropyridine intermediates is in the formulation of consumer products. For instance, 2,4-dichloropyridine (B17371) is a precursor to Zinc Pyrithione, a widely used antifungal and antibacterial agent found in anti-dandruff shampoos. wordpress.com This demonstrates how intermediates from this chemical family are transformed into high-value specialty chemicals for everyday use. The structural features of this compound make it a candidate for developing novel biocides, preservatives, or analytical reagents where the specific substitution pattern is required for performance. chemimpex.com

| Application Area | Function/Product Type | Related Intermediate | Reference |

|---|---|---|---|

| Materials Science | Specialized polymers and resins | 2,5-Dichloropyridine | chemimpex.com |

| Consumer Products | Antifungal agent in shampoos | 2,4-Dichloropyridine (for Zinc Pyrithione) | wordpress.com |

| Analytical Chemistry | Reagents for detection and quantification | 2,5-Dichloropyridine | chemimpex.com |

Analytical and Spectroscopic Characterization Methods in Research

Advanced Chromatographic Techniques (HPLC, GC, UPLC, TLC)

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the predominant techniques for analyzing non-volatile compounds like 2-(2,6-Dichloropyridin-3-yl)acetic acid. bldpharm.com Reversed-phase chromatography is commonly utilized, employing a nonpolar stationary phase (such as C18) and a polar mobile phase. jchr.orgcmes.org A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. jchr.orgcmes.org Isocratic or gradient elution can be applied to achieve optimal separation. Detection is most commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. cmes.org These methods are validated for parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable analysis. jchr.org

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization is typically required to convert the polar carboxylic acid group into a more volatile ester, such as a methyl or silyl ester. chemscene.com After derivatization, the compound can be analyzed on a capillary column with a suitable stationary phase (e.g., a wax-based or phenyl-polysiloxane column). chemscene.com A Flame Ionization Detector (FID) is commonly used for quantification. chemscene.com

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for preliminary purity assessments. acs.org A sample of the compound is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber with an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and a nonpolar solvent. acs.org The separated spots are visualized under UV light, where the aromatic pyridine ring will absorb and appear as a dark spot on a fluorescent background. acs.org

Table 1: Representative Chromatographic Methods for Pyridine and Acetic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer (e.g., phosphate) | UV-Vis | Purity assessment, Quantification |

| UPLC | C18 (Reversed-Phase, smaller particles) | Acetonitrile/Water with buffer (e.g., TFA) | UV-Vis, MS | High-resolution separation, Impurity profiling |

| GC | DB-Wax or similar polar capillary column | Helium or Nitrogen | FID, MS | Analysis of volatile derivatives |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane or similar solvent mixture | UV Lamp (254 nm) | Reaction monitoring, Qualitative purity check |

Vibrational Spectroscopy (FT-IR, FT-Raman, IR)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. researchgate.netscribd.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp band around 1700 cm⁻¹. researchgate.netresearchgate.net The spectrum would also feature bands corresponding to the C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹, and various C-C and C-N stretching vibrations associated with the pyridine ring between 1600 and 1400 cm⁻¹. researchgate.nettandfonline.com

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine ring and C-Cl bonds are often more intense in the Raman spectrum. nih.govresearchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. This technique is particularly useful for analyzing bulk samples and is less sensitive to aqueous media than FT-IR. tandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Methylene (B1212753) | C-H stretch | 2960 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | ~1700 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretches | 1600 - 1400 | Medium to Strong |

| Methylene | CH₂ bend | ~1420 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1300 - 1200 | Medium |

| Pyridine Ring | Ring breathing modes | ~1000 | Medium to Strong |

| Dichloropyridine | C-Cl stretch | 800 - 600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound by providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. utsouthwestern.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals. The carboxylic acid proton (-COOH) would likely appear as a broad singlet far downfield, typically above 12 ppm. The two aromatic protons on the pyridine ring are in different chemical environments and would appear as two doublets due to coupling with each other, likely in the 7.5-8.5 ppm region. chemicalbook.com The methylene protons (-CH₂-) adjacent to the pyridine ring and the carboxylic acid group would appear as a singlet, expected in the range of 3.5-4.0 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around 170-175 ppm. nih.gov The five carbons of the dichloropyridine ring would appear in the aromatic region (120-155 ppm), with the two carbons directly attached to the chlorine atoms showing characteristic shifts. rsc.org The methylene carbon (-CH₂-) would give a signal further upfield, likely in the 35-45 ppm range. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine C2-Cl | - | - | ~151 |

| Pyridine C3 | - | - | ~130 |

| Pyridine C4 | ~7.8 | Doublet | ~141 |

| Pyridine C5 | ~7.6 | Doublet | ~123 |

| Pyridine C6-Cl | - | - | ~150 |

| Methylene (-CH₂-) | ~3.8 | Singlet | ~38 |

| Carbonyl (-C OOH) | - | - | ~172 |

| Carboxyl (-COOH ) | >12 | Broad Singlet | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI), the compound can be ionized to produce a molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Given the molecular weight of 206.03 g/mol , these peaks would appear at m/z 205 and 207, respectively. bldpharm.com The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound. nist.gov Fragmentation analysis can reveal the loss of the carboxylic acid group (-COOH, 45 Da) or chlorine atoms.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org For C₇H₅Cl₂NO₂, the calculated exact mass would be compared against the experimentally determined mass. A match within a few parts per million (ppm) confirms the molecular formula with high confidence. rsc.org

**Table 4: Predicted Mass Spectrometry Data for this compound (C₇H₅Cl₂NO₂) **

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 |

| Calculated Exact Mass | 204.9701 |

| Expected [M-H]⁻ (ESI-) | 203.9623 |

| Expected [M+H]⁺ (ESI+) | 205.9779 |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Major Fragmentation Pathways | Loss of COOH, Loss of Cl |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For this compound (C₇H₅Cl₂NO₂), the results must fall within a narrow margin of error, typically ±0.4%, to be considered acceptable evidence of purity and composition. researchgate.net

**Table 5: Theoretical Elemental Composition of this compound (C₇H₅Cl₂NO₂) **

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 40.83 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.45 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.80 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.53 |

| Total | 206.028 | 100.00 |

Lack of Publicly Available Computational and Theoretical Data for this compound

Despite a thorough search for studies related to the quantum chemical calculations, molecular modeling, and simulation approaches for this specific molecule, no dedicated research could be retrieved. The search included queries for:

Density Functional Theory (DFT) for molecular structure and properties

Electronic structure analysis (HOMO-LUMO, Fukui functions, softness)

Natural Bond Orbital (NBO) analysis

Potential Energy Surface (PES) studies

Molecular geometry optimization

While computational studies exist for structurally related pyridine derivatives, the strict requirement to focus solely on This compound prevents the inclusion of data from these analogous compounds.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure at this time. The absence of primary research literature on the computational and theoretical aspects of This compound means that any attempt to generate the specified content would fall outside the bounds of scientifically validated information.

Further research and publication in the field of computational chemistry would be necessary to address the specific theoretical investigations outlined in the user's request for this particular compound.

Computational and Theoretical Investigations of 2 2,6 Dichloropyridin 3 Yl Acetic Acid

Molecular Modeling and Simulation Approaches

Ligand-Protein Interaction Studies

Detailed ligand-protein interaction studies for 2-(2,6-Dichloropyridin-3-yl)acetic acid are not described in the available scientific literature. Computational techniques such as molecular docking are commonly used to predict the binding orientation and affinity of a small molecule to a protein target. These studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. However, specific research outlining these interactions for this compound has not been published.

Computational Workflow for Compound Selection

There is no specific information available in the scientific literature detailing a computational workflow that led to the selection of this compound. Such workflows often involve a multi-step process that can include:

Virtual Screening: Filtering large compound libraries against a specific protein target.

Pharmacophore Modeling: Creating a model of the essential features a molecule must possess to bind to a target.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the chemical structure of a compound with its biological activity.

Without published research, the specific computational strategies that may have been employed for the identification or optimization of this compound remain unknown.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,6-Dichloropyridin-3-yl)acetic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure, as similar pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid) are classified as respiratory irritants .

- First Aid : For skin contact, rinse immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 20 minutes and seek medical attention .

- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation or accidental release .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm, optimized for pyridine derivatives. Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid) to resolve peaks from byproducts .

- Titration : If purity >95%, acid-base titration with standardized NaOH can estimate carboxylic acid content. Pre-neutralize acidic impurities using protocols similar to acetic acid derivatives .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare H NMR shifts with computational predictions (e.g., DFT calculations). The pyridine ring protons (6–8 ppm) and acetic acid protons (~3.5 ppm) should align with expected splitting patterns .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) using ESI-MS. Fragmentation patterns should match chlorine isotopic signatures (e.g., M+2 peaks for dichloro-substitution) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize halogen displacement side reactions?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce nucleophilic substitution at the 2- and 6-chloro positions .

- Catalyst Screening : Test Pd-catalyzed cross-coupling reactions to preserve chlorine substituents. For example, Suzuki-Miyaura coupling with boronic acids under inert atmospheres .

- Byproduct Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect undesired dehalogenation products early .

Q. What strategies resolve contradictions in spectral data for this compound synthesized via divergent pathways?

- Methodological Answer :

- 2D NMR : Perform C-HSQC and HMBC to assign ambiguous proton environments, especially distinguishing between pyridine ring protons and acetic acid protons .

- X-ray Crystallography : If crystalline, obtain a single-crystal structure to confirm regiochemistry and rule out isomerization .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra to validate structural assignments .

Q. How does the electronic effect of chlorine substituents influence the acidity of this compound compared to non-halogenated analogs?

- Methodological Answer :

- pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water:methanol). The electron-withdrawing chlorine groups lower the pKa of the acetic acid moiety (~1–2 units) compared to 2-(pyridin-3-yl)acetic acid .

- DFT Calculations : Calculate Mulliken charges on the carboxylic oxygen atoms to quantify electron density changes induced by chlorine substituents .

Key Research Considerations

- Contradictions in Evidence : Safety classifications vary between sources (e.g., respiratory irritation in vs. limited data in ). Prioritize hazard mitigations from stricter classifications .

- Synthetic Challenges : Chlorine substituents increase steric hindrance and electron deficiency, requiring tailored reaction conditions to avoid displacement or decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.